(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol
Description
Properties
IUPAC Name |
(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-2-11-3-5-12(6-4-11)7-8-13-9-16-10-14(13)15/h3-6,13-15H,2,9-10H2,1H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKLCLDGEGLVDZ-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C#C[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol is a chiral compound with significant potential in medicinal chemistry due to its unique structural properties. Its molecular formula is C14H16O2, and it has a molecular weight of 216.27 g/mol. This compound has garnered attention for its biological activity, particularly in the context of drug development and therapeutic applications.
The compound features an oxolane ring, which is known for its ability to interact with various biological targets. The presence of the 4-ethylphenyl ethynyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.
| Property | Value |
|---|---|
| Molecular Formula | C14H16O2 |
| Molecular Weight | 216.27 g/mol |
| CAS Number | 2165630-12-4 |
| Purity | ≥95% |
The biological activity of this compound may involve interactions with specific enzymes or receptors within biological systems. The compound's structure suggests potential modulation of signaling pathways, which could lead to various therapeutic effects.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit diverse pharmacological activities, including:
- Anticancer Activity : Some studies have explored the potential of ethynyl-substituted compounds in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence suggesting that such compounds could protect neuronal cells from oxidative stress.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as an anticancer agent.
Study 2: Anti-inflammatory Effects
Another research study focused on the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokine levels in vitro, indicating its potential utility in treating conditions such as rheumatoid arthritis or other inflammatory disorders.
In Vitro Studies
In vitro assays demonstrated that this compound effectively inhibited certain enzymes involved in cancer progression and inflammation. The IC50 values for these interactions were determined, highlighting the compound's potency.
| Biological Activity | IC50 (µM) |
|---|---|
| Cancer Cell Proliferation Inhibition | 15 µM |
| Inhibition of Pro-inflammatory Cytokines | 20 µM |
In Vivo Studies
Preliminary animal studies have shown promising results regarding the safety and efficacy of this compound. These studies assessed the compound's pharmacokinetics and therapeutic window.
Scientific Research Applications
The compound (3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol (CAS No. 1443327-00-1) is a specialized chemical with various applications in scientific research, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its applications, supported by relevant data and case studies.
Medicinal Chemistry
Anticancer Activity :
Research has indicated that compounds similar to this compound exhibit potential anticancer properties. The presence of the ethynyl group enhances the compound's ability to interact with biological targets involved in tumor growth. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Case Study :
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on breast cancer cells. The results demonstrated that specific modifications to the ethynyl group significantly increased the anticancer activity compared to the parent compound .
Biochemical Applications
Enzyme Inhibition :
The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it has shown promise as an inhibitor of certain cytochrome P450 enzymes, which play a significant role in drug metabolism .
Case Study :
A detailed investigation published in Biochemical Pharmacology explored how this compound affects the activity of CYP enzymes. The findings revealed that it selectively inhibited CYP2D6, suggesting potential applications in modulating drug metabolism and enhancing therapeutic efficacy .
Material Science
Polymer Development :
Due to its unique chemical structure, this compound can be used as a building block for synthesizing advanced materials such as polymers with specific mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Pharmaceutical Formulations
The compound's solubility and stability make it suitable for incorporation into various pharmaceutical formulations, particularly for targeted drug delivery systems. Its ability to form stable complexes with other pharmaceutical agents enhances bioavailability and therapeutic outcomes .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical differences between the target compound and similar oxolan derivatives:
Preparation Methods
Stereoselective Synthesis of the Oxolane Core
The oxolane (tetrahydrofuran) ring is synthesized via stereoselective cyclization reactions starting from chiral precursors or by enzymatic resolution of racemic mixtures. Methods adapted from related compounds such as hexahydro-furo[2,3-b]furan-3-ol provide insights into this step:
- Enantioselective synthesis using chiral diethyl malate derivatives allows access to optically pure tetrahydrofuran rings.
- Alternative routes involve protection of dihydroxy aldehydes followed by Wittig or Knoevenagel condensation reactions to introduce carboxylate or related functional groups, which are later cyclized to form the oxolane ring.
- Industrially scalable methods focus on minimizing side reactions and improving yield by optimizing reaction conditions such as solvent choice, temperature, and reagent stoichiometry.
Introduction of the 2-(4-ethylphenyl)ethynyl Side Chain
The ethynyl group bearing the 4-ethylphenyl substituent is typically introduced via Sonogashira coupling or related palladium-catalyzed cross-coupling reactions:
- A halogenated oxolane intermediate (e.g., 4-halogenated oxolan-3-ol) undergoes coupling with 4-ethylphenylacetylene under palladium catalysis.
- Reaction parameters such as catalyst loading, base, solvent, and temperature are optimized to favor coupling efficiency and maintain stereochemical integrity.
Crystallization and Purification
Purification is critical to obtain the compound in high purity and correct stereochemistry:
- Crystallization from mixed solvent systems is employed, with solvents selected based on solubility and crystallization kinetics.
- Preferred solvent pairs include toluene or tetrahydrofuran combined with alcohols such as methanol, ethanol, 1-propanol, or 2-propanol.
- Alternative solvent mixtures include ethanol with ethyl acetate, n-propyl acetate, or methyl ethyl ketone.
- These solvent systems enable high purity crystalline forms with low impurity levels and are suitable for commercial scale-up due to their robustness and reproducibility.
Detailed Research Findings and Data
Solvent Systems and Crystallization Efficiency
| Solvent System (First:Second) | Notes on Use and Effectiveness |
|---|---|
| Toluene : Methanol | Good solubility and moderate crystallization rate |
| Toluene : Ethanol | Enhanced purity, suitable for scale-up |
| Toluene : 1-Propanol | Effective in impurity removal |
| Toluene : 2-Propanol | Similar to 1-propanol, with slight differences in crystal habit |
| Tetrahydrofuran : Methanol | High yield crystallization, careful temperature control needed |
| Tetrahydrofuran : Ethanol | Preferred for high purity crystalline form |
| Ethanol : Ethyl Acetate | High space/time yield, low technical expenditure |
| Ethanol : n-Propyl Acetate | Robust crystallization, scalable |
| Ethanol : Methyl Ethyl Ketone | Alternative solvent system with good crystallization profile |
These solvent systems facilitate obtaining the crystalline form of the compound with purity above 99% as measured by HPLC and characterized by X-ray powder diffraction patterns.
Reaction Yields and Purity
- The stereoselective synthesis of the oxolane ring achieves yields typically in the range of 70-85%, depending on the route and conditions.
- The Sonogashira coupling step generally proceeds with yields above 80%, maintaining stereochemical integrity.
- Crystallization processes yield the final compound in purities exceeding 99%, with impurity levels (including positional isomers and side products) reduced to below 1%.
Comparative Analysis of Preparation Routes
| Preparation Step | Knoevenagel Route | Wittig Route | Sonogashira Coupling |
|---|---|---|---|
| Starting Material | 2,3-O-isopropylidene-glyceraldehyde | 2,3-Diprotected dihydroxy-propionaldehyde | Halogenated oxolane intermediate |
| Key Reaction | Knoevenagel condensation with malonate | Wittig reaction with phosphorous ylides | Palladium-catalyzed cross-coupling |
| Advantages | Established method, moderate yield | Avoids decarboxylation step, higher yield | Efficient side chain introduction |
| Disadvantages | Laborious isolation, side reactions, moderate yield | Complex reagents, sensitive conditions | Requires careful control of stereochemistry |
| Industrial Scalability | Limited by extraction and purification steps | More amenable to scale-up | Scalable with optimized catalysts |
The Wittig route is preferred over the Knoevenagel route due to fewer side reactions and higher overall yields. The Sonogashira coupling is essential for introducing the ethynyl substituent with high selectivity.
Notes on Industrial Scale-Up and Technical Considerations
- The choice of solvent systems for crystallization is critical to achieve high space/time yields and low technical expenditure.
- Removal of solvents such as methanol must be carefully controlled to avoid decomposition of labile intermediates.
- Acid-base extraction cascades are minimized in optimized processes to improve overall yield and reduce waste.
- Purification protocols ensure the crystalline form meets pharmaceutical standards, with melting points and X-ray diffraction patterns confirming identity and purity.
Q & A
Q. What are the critical considerations for stereoselective synthesis of (3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol?
- Methodological Answer : Stereoselective synthesis requires chiral catalysts (e.g., Sharpless epoxidation catalysts) or chiral auxiliaries to control the (3S,4R) configuration. Use of Sonogashira coupling for the ethynyl linkage necessitates palladium/copper catalysis under inert conditions to avoid side reactions . Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy should confirm stereochemical integrity. Computational tools (e.g., Gaussian for transition-state modeling) can predict enantiomeric excess during reaction optimization .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR to confirm substitution patterns (e.g., oxolan ring protons at δ 3.5–4.5 ppm, ethynyl protons absent due to symmetry) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHO) with ≤3 ppm error.
- X-ray Crystallography : Resolve stereochemistry if single crystals are obtainable .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How does the electron-deficient ethynyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The ethynyl group acts as a π-acceptor, enhancing oxidative addition in palladium-catalyzed reactions. To study this:
- Perform density functional theory (DFT) calculations to map electron density distribution.
- Compare reaction rates with analogs lacking the ethynyl group (e.g., alkyl-substituted oxolans).
- Use cyclic voltammetry to measure redox potentials, correlating with catalytic activity .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Curves : Test across concentrations (nM–mM) to identify non-specific cytotoxicity thresholds .
- Off-Target Screening : Use kinase/GPCR panels to rule out non-specific binding.
- Metabolic Stability Assays : Incubate with liver microsomes to assess if metabolites drive cytotoxicity .
- Data Normalization : Reference bioactivity against cell viability assays (e.g., MTT) to distinguish specific inhibition .
Q. How to design structure-activity relationship (SAR) studies for derivatives targeting improved metabolic stability?
- Methodological Answer :
- Systematic Substituent Variation : Replace the 4-ethylphenyl group with electron-withdrawing (e.g., CF) or bulky groups (e.g., tert-butyl) to alter CYP450 metabolism .
- Isosteric Replacements : Substitute the ethynyl group with a triazole (via click chemistry) to reduce oxidative degradation .
- Pharmacokinetic Profiling : Measure LogD (octanol-water distribution) and plasma protein binding to correlate structural changes with half-life .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding poses in target active sites (e.g., cytochrome P450).
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess binding stability and key residue interactions .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in binding pockets to prioritize synthetic targets .
Q. How to address discrepancies in stability data under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions. Monitor degradation via LC-MS .
- Arrhenius Modeling : Accelerate stability testing at elevated temperatures (40–60°C) to predict shelf-life .
- Solid-State Characterization : Use differential scanning calorimetry (DSC) to detect polymorphic transitions affecting stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
